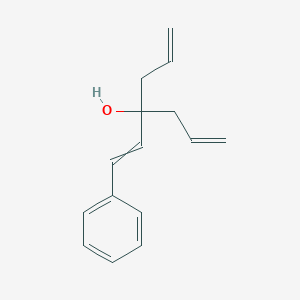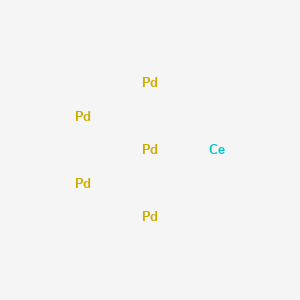
2,2-Dimethyl-1-phenylpentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-phenylpentane-1,3-dione is an organic compound with the molecular formula C13H16O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, which includes a phenyl group attached to a pentane chain with two methyl groups at the second carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylpentane-1,3-dione can be achieved through various methods. One common approach involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another method includes the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Products can include carboxylic acids and other oxidized derivatives.
Reduction: Alcohols are the primary products.
Substitution: Substituted phenyl derivatives are formed.
Applications De Recherche Scientifique
2,2-Dimethyl-1-phenylpentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-phenylpentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The diketone groups can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-1-phenylpentane-1,3-dione: Similar structure but with different methyl group positions.
4,4-Dimethyl-1-phenylpentane-1,3-dione: Another isomer with different methyl group positions.
Uniqueness
2,2-Dimethyl-1-phenylpentane-1,3-dione is unique due to its specific arrangement of methyl groups and phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
92115-30-5 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
2,2-dimethyl-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C13H16O2/c1-4-11(14)13(2,3)12(15)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Clé InChI |
WEHMUBQIUIOOBJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)(C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
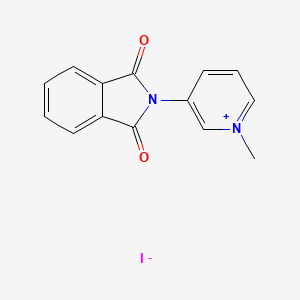
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
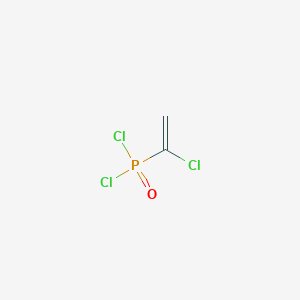
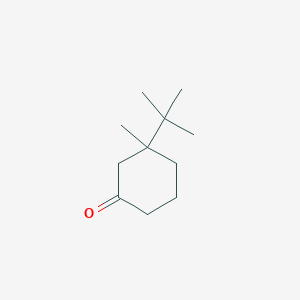
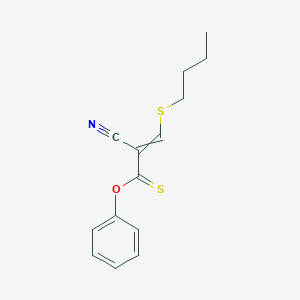

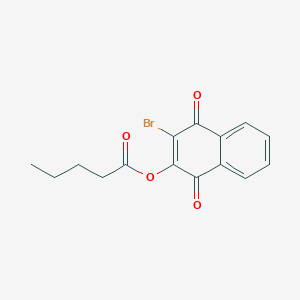
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)


